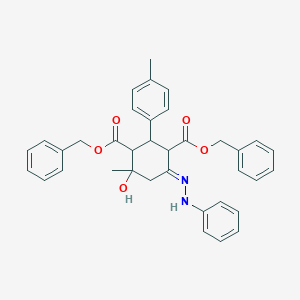
dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-methylphenyl)-6-(2-phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-[(E)-2-phenylhydrazono]-1,3-cyclohexanedicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-[(E)-2-phenylhydrazono]-1,3-cyclohexanedicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexane ring, introduction of the hydroxy and methyl groups, and the attachment of the phenylhydrazono group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-[(E)-2-phenylhydrazono]-1,3-cyclohexanedicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylhydrazono group can be reduced to form an amine.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the phenylhydrazono group may yield an amine.
Scientific Research Applications
Dibenzyl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-[(E)-2-phenylhydrazono]-1,3-cyclohexanedicarboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of dibenzyl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-[(E)-2-phenylhydrazono]-1,3-cyclohexanedicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2’-Hydroxy-4’-methylacetophenone: A compound with a similar hydroxy and methyl group arrangement.
2-Hydroxy-4-methylbenzaldehyde: Another compound with a hydroxy and methyl group, but with an aldehyde functional group instead of a phenylhydrazono group.
Uniqueness
Dibenzyl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-[(E)-2-phenylhydrazono]-1,3-cyclohexanedicarboxylate is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C36H36N2O5 |
|---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-methylphenyl)-6-(phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C36H36N2O5/c1-25-18-20-28(21-19-25)31-32(34(39)42-23-26-12-6-3-7-13-26)30(38-37-29-16-10-5-11-17-29)22-36(2,41)33(31)35(40)43-24-27-14-8-4-9-15-27/h3-21,31-33,37,41H,22-24H2,1-2H3/b38-30+ |
InChI Key |
QWBDRVGCQSCQPW-BIXQXLNPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2C(/C(=N/NC3=CC=CC=C3)/CC(C2C(=O)OCC4=CC=CC=C4)(C)O)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=NNC3=CC=CC=C3)CC(C2C(=O)OCC4=CC=CC=C4)(C)O)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















